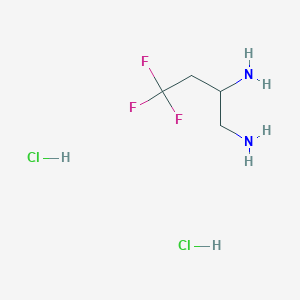

rac-4,4,4-Trifluorobutane-1,2-diamine dihydrochloride

Descripción general

Descripción

“rac-4,4,4-Trifluorobutane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1609345-92-7 . It has a molecular weight of 215.05 . The IUPAC name for this compound is 4,4,4-trifluorobutane-1,2-diamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9F3N2.2ClH/c5-4(6,7)1-3(9)2-8;;/h3H,1-2,8-9H2;2*1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . It’s shipped at normal temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Stereochemical Analysis of Organolithium Aggregates Research involving stereochemical aspects of enantiopure and racemic organolithium aggregates provides insight into the structural behavior of such compounds. The study by Kronenburg et al. (2004) detailed the reactions of (R)- and rac-[1-(dimethylamino)ethyl]benzene with tBuLi, leading to the formation of corresponding (R)- and rac-[Li4{C6H4[CH(Me)NMe2]-2}4] organolithium aggregates. This research contributes to the understanding of the stereochemical properties and solubility differences between racemic and enantiopure forms in hydrocarbon solvents, highlighting the intricate balance between molecular structure and reactivity (Kronenburg et al., 2004).

Development of Fluorinated Liquid Crystals Another significant application involves the synthesis of stereospecifically fluorinated liquid crystals, where rac-4,4,4-Trifluorobutane-1,2-diamine dihydrochloride derivatives like difluoro- and trifluoro- rac-3 and rac-4 were synthesized. These molecules' physical characteristics, including their negative dielectric anisotropy, were measured and analyzed, providing valuable information for the development of advanced liquid crystal displays (LCDs) and other electronic devices (Nicoletti et al., 2007).

Catalysis and Polymerization

Metal Complexes in Polymerization Maudoux et al. (2014) explored the structural features and heteroselective Ring-Opening Polymerization (ROP) of lactide using chiral Binap-based fluorinated dialkoxide metal complexes. The study demonstrated that such complexes, derived from reactions involving this compound, act as single-component initiators for the near-perfect heteroselective ROP of racemic lactide. This research paves the way for synthesizing high-purity polymers for medical and biodegradable applications, showcasing the versatility of this compound in catalysis and polymer science (Maudoux et al., 2014).

Electrochemical Sensing and Biosensors

Electrochemical Sensing of β-Agonists A study by Mert et al. (2018) showcased the development of a carbon nitride nanotubes/ionic liquid nanocomposite synthesized for the detection of ractopamine, a β-agonist. This research illustrates the potential of this compound derivatives in enhancing the sensitivity and specificity of electrochemical sensors for detecting pharmaceuticals and other bioactive compounds in complex matrices (Mert et al., 2018).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

Propiedades

IUPAC Name |

4,4,4-trifluorobutane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3N2.2ClH/c5-4(6,7)1-3(9)2-8;;/h3H,1-2,8-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFABJLXVUVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609345-92-7 | |

| Record name | 4,4,4-trifluorobutane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2602144.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)

![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)